N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide

Catalog No.
S2785807
CAS No.
2097920-11-9
M.F
C13H22F2N2O
M. Wt
260.329
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetami...

CAS Number

2097920-11-9

Product Name

N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide

IUPAC Name

N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide

Molecular Formula

C13H22F2N2O

Molecular Weight

260.329

InChI

InChI=1S/C13H22F2N2O/c14-13(15)6-8-17(9-7-13)10-12(18)16-11-4-2-1-3-5-11/h11H,1-10H2,(H,16,18)

InChI Key

DRFUVNSHYINUDI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)CN2CCC(CC2)(F)F

Solubility

not available

N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyclohexyl group and a 4,4-difluoropiperidine moiety. Its molecular formula is C13H22F2N2OC_{13}H_{22}F_{2}N_{2}O and it has a molecular weight of approximately 260.32 g/mol. This compound is primarily utilized in scientific research and medicinal chemistry due to its potential biological activities and as a building block for the synthesis of more complex molecules .

Potential Enzyme Inhibitor:

N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide has been investigated as a potential inhibitor of enzymes involved in various biological processes. Studies suggest its potential to inhibit enzymes like Bruton's tyrosine kinase (BTK) and fatty acid amide hydrolase (FAAH) [, ]. BTK plays a crucial role in B-cell signaling, and its inhibition holds promise for treating B-cell malignancies []. FAAH is involved in the degradation of endocannabinoids, and its inhibition could have therapeutic potential in various neurological disorders []. However, further research is needed to fully understand the efficacy and selectivity of N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide as an enzyme inhibitor.

Medicinal Chemistry Lead:

The structure of N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide incorporates functional groups commonly found in bioactive molecules. This makes it a valuable candidate for further structural modifications and optimization to develop potent and selective drugs []. Researchers can use this compound as a starting point to design and synthesize analogs with improved pharmacological properties for various therapeutic applications.

, including:

  • Oxidation: The compound can be oxidized to form oxides or other derivatives.
  • Reduction: Reduction reactions may yield different forms of the compound, potentially altering its properties.
  • Substitution: It can engage in substitution reactions, allowing for the replacement of certain atoms or groups with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions.

Research indicates that N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit Bruton's tyrosine kinase (BTK), which is crucial in B-cell signaling pathways, suggesting therapeutic applications in treating B-cell malignancies. Additionally, it may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids, presenting potential benefits in neurological disorders .

The synthesis of N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide typically involves the reaction of cyclohexylamine with 4,4-difluoropiperidine. This reaction is performed under controlled conditions using suitable solvents and catalysts to yield the desired product. Industrially, similar synthetic routes are employed but optimized for scalability and efficiency through advanced techniques such as continuous flow reactors.

N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide finds applications across various fields:

  • Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
  • Biology: Acts as a probe for investigating cellular processes and molecular interactions.
  • Medicine: Explored for potential therapeutic properties targeting various biological pathways.
  • Industry: Utilized in developing new materials and chemical products.

The mechanism of action of N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide involves its interaction with specific molecular targets such as receptors and enzymes. This interaction modulates their activity, influencing various cellular processes. Ongoing studies are necessary to elucidate its full pharmacological profile and therapeutic potential .

N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide can be compared with several similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-cyclohexyl-2-(1H-indol-3-yl)acetamideIndole moiety instead of difluoropiperidineDifferent biological activity profile
N-cyclohexyl-2-(4-fluoropiperidin-1-yl)acetamideContains a fluorinated piperidineLacks the difluorine substitution, affecting reactivity
N-cyclohexylacetamideSimpler structure without piperidineLess complex with potentially different biological activities

The presence of the difluoropiperidine moiety in N-cyclohexyl-2-(4,4-difluoropiperidin-1-yl)acetamide distinguishes it from these compounds, potentially conferring unique chemical and biological properties that enhance its value in research and application.

XLogP3

2.6

Dates

Modify: 2023-08-17

Explore Compound Types